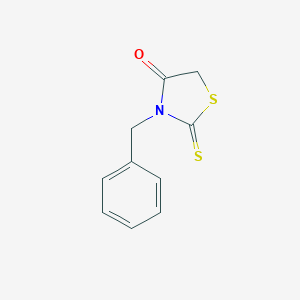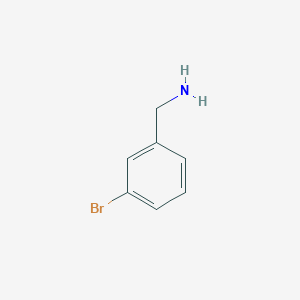
3-(2-Hidroxi-etil)fenol
Descripción general
Descripción
The inelastic electron tunneling (IET) spectra of 2-(3-hydroxyphenyl)ethanol was studied.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Los compuestos fenólicos, incluido el 3-(2-Hidroxi-etil)fenol, son conocidos por sus potentes actividades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, previniendo así el estrés oxidativo y las enfermedades relacionadas, como las enfermedades cardíacas y el cáncer.
Propiedades antimicrobianas
El compuesto exhibe propiedades antimicrobianas, lo que lo hace útil en la lucha contra diversas infecciones bacterianas y fúngicas . Se puede utilizar en el desarrollo de nuevos agentes antimicrobianos o incorporarse en materiales para darles propiedades antimicrobianas.
Usos antiinflamatorios
El this compound ha mostrado actividades antiinflamatorias . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios, particularmente para afecciones en las que la inflamación juega un papel clave, como la artritis y el asma.
Efectos antiproliferativos
El compuesto ha demostrado efectos antiproliferativos , lo que significa que puede inhibir el crecimiento y la proliferación de las células. Esta propiedad es particularmente útil en el contexto del tratamiento del cáncer, donde el objetivo suele ser detener el crecimiento y la propagación de las células cancerosas.
Aplicaciones industriales
Debido a sus propiedades químicas, el this compound se puede utilizar en diversas aplicaciones industriales. Por ejemplo, se puede utilizar en la síntesis de otros compuestos orgánicos complejos .
Herramienta de investigación
Como compuesto fenólico, el this compound se puede utilizar como herramienta de investigación en bioquímica y biología molecular . Por ejemplo, se puede utilizar para estudiar los efectos de los compuestos fenólicos en varios procesos biológicos o para desarrollar nuevos métodos para detectar compuestos fenólicos.
Mecanismo De Acción
Target of Action
3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .
Mode of Action
The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .
Biochemical Pathways
Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .
Result of Action
The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .
Action Environment
The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .
Propiedades
IUPAC Name |
3-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQIPHZFLIDOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158438 | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-94-2 | |
| Record name | 3-Hydroxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013398942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13398-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D3F6MU88Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?
A1: [] The discovery of 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from 3-Hydroxyphenethyl alcohol, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []
Q2: How does the structure of 3-Hydroxyphenethyl alcohol relate to its presence as a glycoside in plants?
A2: [, ] 3-Hydroxyphenethyl alcohol possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.
Q3: Are there any other phenylpropanoid glycosides related to 3-Hydroxyphenethyl alcohol found in plants?
A3: [] Yes, besides 3-Hydroxyphenethyl alcohol 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)


